
(R)-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one is a chiral lactone compound with a unique structure that includes a furan ring and a butenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a hydroxy acid or ester under acidic or basic conditions. The reaction conditions often include the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a diketone or other oxidized derivatives.
Reduction: The compound can be reduced to form a dihydrofuran or tetrahydrofuran derivative.
Substitution: The butenyl side chain can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce dihydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan ring and butenyl side chain play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one: The enantiomer of the compound, which may have different biological activities and properties.
5-(But-3-en-1-yl)tetrahydrofuran-2(3H)-one: A reduced form of the compound with a saturated furan ring.
5-(But-3-en-1-yl)furan-2(3H)-one: A related compound with a different oxidation state of the furan ring.
Uniqueness
®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one is unique due to its chiral nature and the presence of both a furan ring and a butenyl side chain
Propriétés
Numéro CAS |
110793-80-1 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(5R)-5-but-3-enyloxolan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h2,7H,1,3-6H2/t7-/m1/s1 |
Clé InChI |
BUGGYMCPMUQOPG-SSDOTTSWSA-N |
SMILES isomérique |
C=CCC[C@@H]1CCC(=O)O1 |
SMILES canonique |
C=CCCC1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


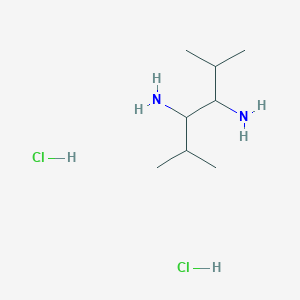
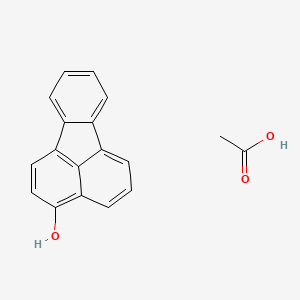

![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
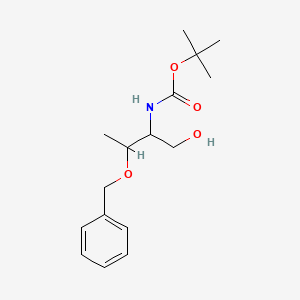

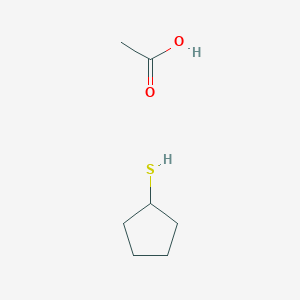
![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
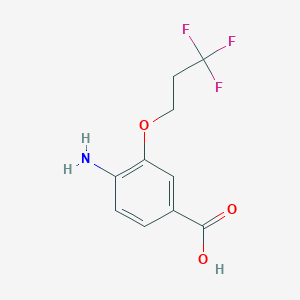

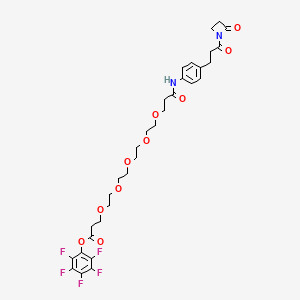

amine](/img/structure/B12086837.png)
